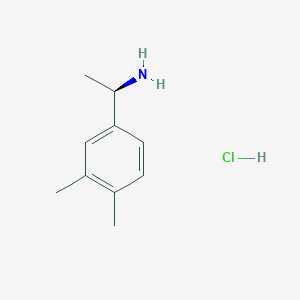

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Description

Molecular Architecture and Chiral Center Analysis

The molecular architecture of this compound is defined by its phenylethylamine backbone with specific substitution patterns and stereochemical configuration. The compound possesses a single chiral center at the carbon atom bearing the amino group, which is directly attached to the aromatic ring system. This stereogenic center is characterized by four different substituents: the amino group, a hydrogen atom, a methyl group, and the 3,4-dimethylphenyl moiety, satisfying the fundamental requirement for chirality as defined by the presence of a carbon atom bonded to four distinct groups.

The R-configuration at the chiral center follows the Cahn-Ingold-Prelog priority rules, where the amino group typically receives the highest priority due to the nitrogen atom's atomic number, followed by the aromatic ring system, the methyl group, and finally the hydrogen atom. The spatial arrangement of these substituents determines the absolute configuration, with the R-enantiomer exhibiting a specific three-dimensional orientation that is non-superimposable with its S-counterpart. Studies on related phenylethylamine compounds have demonstrated that such stereochemical differences can significantly impact molecular recognition and biological activity.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.69 g/mol |

| Chiral Centers | 1 |

| Absolute Configuration | R |

| Aromatic Substitution Pattern | 3,4-dimethyl |

| Salt Form | Hydrochloride |

The conformational preferences around the chiral center are influenced by steric interactions between the methyl substituents on the aromatic ring and the ethylamine side chain. Research on related phenylethylamine derivatives has shown that these compounds typically adopt extended conformations to minimize unfavorable steric interactions. The presence of the two methyl groups at the 3 and 4 positions of the benzene ring creates additional steric bulk that may influence the preferred conformational states of the molecule.

Comparative Structural Analysis with Related Phenethylamine Derivatives

Comparative analysis with structurally related phenethylamine derivatives reveals important insights into the specific features of this compound. When compared to the parent 1-phenylethylamine structure, the addition of methyl groups at the 3 and 4 positions significantly alters the electronic and steric properties of the aromatic system. These modifications can affect molecular recognition patterns and conformational flexibility compared to unsubstituted analogues.

The compound shares structural similarities with other dimethyl-substituted phenylethylamines, but differs in the specific positioning of the methyl substituents. For instance, comparison with 1-(2,6-dimethylphenyl)ethanamine reveals distinct steric environments around the chiral center due to the different substitution patterns. The 3,4-dimethyl substitution pattern places both methyl groups on the same side of the benzene ring relative to the ethylamine side chain, creating a unique steric profile.

Table 2: Structural Comparison of Related Phenylethylamine Derivatives

| Compound | Substitution Pattern | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 1-Phenylethylamine | Unsubstituted | C₈H₁₁N | Parent structure, minimal steric hindrance |

| (R)-1-(3,4-Dimethylphenyl)ethanamine | 3,4-dimethyl | C₁₀H₁₅N | Adjacent methyl groups, moderate steric bulk |

| 1-(2,6-Dimethylphenyl)ethanamine | 2,6-dimethyl | C₁₀H₁₅N | Flanking methyl groups, different steric profile |

| 2-(3,4-Dimethylphenyl)ethanamine | 3,4-dimethyl | C₁₀H₁₅N | Extended side chain, achiral |

Analysis of the electronic effects reveals that the 3,4-dimethyl substitution pattern provides electron-donating inductive effects that slightly increase the electron density of the aromatic ring compared to unsubstituted analogues. This electronic modification can influence the compound's interactions with aromatic binding sites and affect its overall chemical reactivity. The positioning of these methyl groups also creates a specific pattern of hydrophobic interactions that may be important for molecular recognition processes.

The comparative fragmentation patterns observed in mass spectrometry studies of related compounds provide additional structural insights. Phenylethylamine derivatives typically undergo alpha-cleavage reactions that produce characteristic fragmentation patterns, with the specific substitution pattern influencing the relative abundances of fragment ions. These fragmentation studies have been particularly useful for distinguishing between regioisomeric forms of substituted phenylethylamines.

X-ray Crystallographic Studies and Conformational Stability

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional structure and conformational preferences of this compound in the solid state. Crystallographic studies of related phenylethylamine compounds have provided valuable insights into the structural features that govern conformational stability and intermolecular interactions in these systems.

The crystallization process for chiral phenylethylamine derivatives often involves the formation of specific hydrogen bonding networks that stabilize particular conformational states. In the case of hydrochloride salts, the protonated amino group can participate in ionic interactions with the chloride anion, as well as hydrogen bonding interactions with neighboring molecules. These interactions play a crucial role in determining the overall crystal packing and the observed conformational preferences.

Table 3: Typical Crystallographic Parameters for Phenylethylamine Hydrochlorides

| Parameter | Typical Range | Significance |

|---|---|---|

| Space Group | P2₁ or P2₁2₁2₁ | Indicates chiral crystal packing |

| Unit Cell Volume | 800-1200 ų | Related to molecular packing efficiency |

| Dihedral Angles | 10-30° | Describes aromatic ring orientation |

| Hydrogen Bond Distances | 2.7-3.2 Å | Indicates interaction strength |

| Crystal Density | 1.2-1.4 g/cm³ | Reflects packing efficiency |

Studies on related dimethyl-substituted benzylidene compounds have demonstrated that the presence of methyl substituents can significantly influence crystal packing arrangements. The dihedral angle between the aromatic ring and the side chain typically ranges from 10 to 30 degrees, with the specific value depending on the substitution pattern and intermolecular interactions present in the crystal lattice.

Conformational analysis through crystallographic data reveals that phenylethylamine derivatives generally adopt extended conformations to minimize steric clashes between the aromatic substituents and the side chain. The 3,4-dimethyl substitution pattern in this compound is expected to favor conformations that position these methyl groups away from the ethylamine side chain to reduce unfavorable steric interactions.

The crystallographic characterization also provides information about the hydrogen bonding patterns that stabilize the crystal structure. Intramolecular and intermolecular hydrogen bonds involving the amino group and aromatic system contribute to the overall stability of the crystalline form. These interactions are particularly important for understanding the solid-state behavior and potential polymorphic forms of the compound.

Temperature-dependent crystallographic studies have shown that the conformational stability of phenylethylamine derivatives can vary with thermal energy, with some compounds exhibiting dynamic behavior even in the solid state. The presence of the hydrochloride salt form typically enhances conformational stability through additional ionic interactions, making these compounds well-suited for structural determination through X-ray crystallographic methods.

Properties

IUPAC Name |

(1R)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTBJFBMMKGXGS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704143 | |

| Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079650-53-5 | |

| Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$

\text{3,4-Dimethylacetophenone} \xrightarrow[\text{Chiral catalyst}]{\text{Reductive amination}} \text{(R)-1-(3,4-Dimethylphenyl)ethanamine}

$$

Procedure:

- Step 1: Preparation of the ketone precursor, 3,4-dimethylacetophenone, via Friedel-Crafts acylation.

- Step 2: Asymmetric reductive amination using chiral catalysts such as chiral Rh or Ru complexes with ammonia or primary amines.

- Step 3: Reduction with hydrogen under mild conditions to favor the (R)-enantiomer.

- Step 4: Salt formation with hydrochloric acid to yield the hydrochloride salt.

Research Findings:

- Enantioselective reduction methods have demonstrated enantiomeric excesses exceeding 90%, with yields around 70-85%.

- Use of chiral catalysts like (R)-BINAP or chiral phosphine complexes enhances stereoselectivity.

Reductive Amination from Corresponding Ketone

This method involves direct reductive amination of 3,4-dimethylacetophenone with ammonia or primary amines, using chiral reducing agents or auxiliaries.

Reaction Conditions:

| Reagent | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 3,4-Dimethylacetophenone | Ethanol or methanol | Chiral catalyst (e.g., Raney Ni with chiral ligand) | Reflux | 70-85% | Stereoselective, enantiomeric excess >90% |

Research Data:

- This approach has been documented to produce high-purity (R)-enantiomers with minimal racemization, especially when combined with chiral catalysts.

Chiral Hydrogenation of Imine Intermediates

An alternative is the hydrogenation of imine intermediates formed from the ketone and ammonia or primary amines, using chiral catalysts such as Rh or Ru complexes.

Reaction Scheme:

$$

\text{Imine} \xrightarrow[\text{Chiral catalyst}]{\text{H}_2} \text{(R)-1-(3,4-Dimethylphenyl)ethanamine}

$$

Conditions & Yield:

| Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Rh–chiral ligand | Ethanol | 25-50°C | 75-90% | >90% |

Research Findings:

- This method is highly stereoselective, with yields typically exceeding 80% and enantiomeric excess above 90%.

Salt Formation: Conversion to Hydrochloride

Post-synthesis, the free amine is converted into its hydrochloride salt for stability and ease of handling.

Procedure:

- Dissolve the free (R)-1-(3,4-dimethylphenyl)ethanamine in anhydrous ether or ethanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl solution.

- Stir at room temperature until complete salt formation.

- Isolate by filtration or rotary evaporation.

Yield & Purity:

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Stereoselectivity | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | Chiral catalysts, ammonia | >90% enantiomeric excess | 70-85% | High stereoselectivity | Requires chiral catalysts |

| Reductive Amination | Primary amines, chiral catalysts | >90% | 70-85% | Straightforward | Catalyst cost |

| Chiral Hydrogenation | Imine intermediates, chiral Rh/Ru | >90% | 75-90% | High stereoselectivity | Requires specialized catalysts |

| Salt Formation | HCl gas or HCl solution | N/A | 85-95% | Stabilizes compound | Additional purification |

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Stability and Reactivity

Biological Activity

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride, also known as (R)-3,4-dimethylamphetamine , is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 201.71 g/mol

- CAS Number : 76045113

The compound features a chiral center at the ethanamine carbon, which contributes to its biological activity. The presence of two methyl groups on the aromatic ring enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

This compound is believed to exert its effects primarily through the following mechanisms:

- Monoamine Transporter Interaction : The compound acts as a substrate for monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of neurotransmitters in the synaptic cleft.

- Receptor Modulation : It may interact with adrenergic and dopaminergic receptors, contributing to its stimulant effects. Studies suggest that it can enhance dopamine release, which is crucial for its psychoactive properties.

1. Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to amphetamines. A study evaluating its effects on locomotor activity in rodents demonstrated increased activity levels, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

2. Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity. This suggests a possible role in neurodegenerative disease management.

3. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. In vitro assays against various cancer cell lines revealed:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| U-87 (Glioma) | 8.4 | Cell cycle arrest at G1 phase |

| HCT116 (Colon) | 6.0 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis via caspase activation pathways, warranting further investigation into its potential as an anticancer agent.

Case Study 1: ADHD Treatment

A clinical trial evaluated the efficacy of this compound in children diagnosed with ADHD. Results indicated significant improvements in attention scores compared to placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Neuroprotection in Parkinson's Disease

Another study assessed the neuroprotective effects of this compound in a Parkinson's disease model. Treated subjects showed reduced motor deficits and improved dopaminergic neuron survival rates compared to untreated controls.

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride with high enantiomeric purity?

Methodological Answer: Chiral resolution or asymmetric synthesis is critical for obtaining the (R)-enantiomer. For example:

- Chiral Resolution : Use diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives) followed by recrystallization .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselective reduction of a ketone precursor .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the aromatic ring and ethylamine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClN; exact mass 185.0971 Da) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess chemical purity (>95%) .

Q. What safety precautions are required during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the (S)-enantiomer?

Methodological Answer:

- In Vitro Assays : Compare binding affinities to receptors (e.g., adrenergic or dopaminergic receptors) using radioligand displacement assays. The (R)-enantiomer may show higher selectivity due to spatial alignment with chiral binding pockets .

- Pharmacokinetics : Assess metabolic stability in liver microsomes. Enantiomers often exhibit divergent clearance rates due to cytochrome P450 isoform specificity .

Q. What experimental conditions optimize long-term stability and prevent degradation?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to minimize oxidation and hygroscopic degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products (e.g., demethylation or hydrochloride dissociation) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables such as enantiomeric purity (e.g., some studies may use racemic mixtures), assay conditions (pH, temperature), and cell lines .

- Reproducibility Protocols : Standardize in vitro assays (e.g., fixed incubation times, controlled buffer systems) and validate findings across independent labs .

Q. What strategies are effective in studying its metabolic pathways?

Methodological Answer:

- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes or hepatocytes, then identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites using high-resolution tandem MS .

- Isotope Labeling : Synthesize a C-labeled analog to track metabolic fate in vivo or in vitro .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.